(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
CAS No.: 929389-33-3
Cat. No.: VC11913548
Molecular Formula: C22H23NO5
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929389-33-3 |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | (2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C22H23NO5/c1-14-11-18-20(21(24)17(14)13-23-7-9-27-10-8-23)22(25)19(28-18)12-15-3-5-16(26-2)6-4-15/h3-6,11-12,24H,7-10,13H2,1-2H3/b19-12- |
| Standard InChI Key | OBMBBPZXDIEYBO-UNOMPAQXSA-N |
| Isomeric SMILES | CC1=CC2=C(C(=C1CN3CCOCC3)O)C(=O)/C(=C/C4=CC=C(C=C4)OC)/O2 |
| SMILES | CC1=CC2=C(C(=C1CN3CCOCC3)O)C(=O)C(=CC4=CC=C(C=C4)OC)O2 |
| Canonical SMILES | CC1=CC2=C(C(=C1CN3CCOCC3)O)C(=O)C(=CC4=CC=C(C=C4)OC)O2 |
Introduction
Structural Overview
The compound features:
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A benzofuran core, which is a fused aromatic and heterocyclic structure.
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A hydroxy group (-OH) at position 4.
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A (4-methoxyphenyl)methylidene substituent at position 2.
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A morpholin-4-ylmethyl group at position 5.
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A methyl group (-CH3) at position 6.
Chemical Formula
C₁₉H₂₁NO₄
Key Functional Groups
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Hydroxyl group (-OH): Contributes to hydrogen bonding and polarity.
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Methoxy group (-OCH₃): Enhances electron-donating properties.
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Morpholine ring: Provides basicity and potential for biological activity.
Synthesis Pathway
While specific synthesis protocols for this compound are not directly available in the search results, compounds with similar benzofuran frameworks are typically synthesized through:
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Condensation Reactions: Aldehydes or ketones react with active methylene compounds to form the benzofuran core.
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Substituent Introduction: Functional groups like morpholine or methoxy groups are added through nucleophilic substitution or alkylation reactions.
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Catalysis: Acidic or basic catalysts (e.g., triethylamine) are often used to facilitate these reactions.
Spectroscopy Data (Predicted)
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NMR (Nuclear Magnetic Resonance):
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Proton signals for the methoxy (-OCH₃), aromatic protons, and morpholine ring.
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Carbon signals for the benzofuran core and substituents.
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IR (Infrared Spectroscopy):
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Strong absorption bands for hydroxyl (-OH) stretching (~3200–3500 cm⁻¹).
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C=O stretching in the lactone (~1700 cm⁻¹).
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C-O-C stretching from the methoxy group (~1100–1300 cm⁻¹).
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Pharmaceutical Applications
Benzofuran derivatives are widely studied for their biological activities, including:
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Anticancer Properties: The presence of hydroxyl and methoxy groups can enhance cytotoxicity against cancer cell lines.
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Antimicrobial Activity: Morpholine-containing compounds often exhibit antibacterial and antifungal properties.
Material Science
The compound's aromatic and heterocyclic nature may make it suitable for applications in organic electronics or as intermediates in dye synthesis.
Comparative Analysis with Similar Compounds
| Property | (2Z)-Compound | Related Benzofurans |
|---|---|---|
| Core Structure | Benzofuran | Benzofuran |
| Substituents | Hydroxyl, methoxyphenyl, morpholine | Varies (e.g., halogens, alkyls) |
| Biological Activity | Predicted anticancer, antimicrobial | Antioxidant, anti-inflammatory |
| Synthesis Complexity | Moderate | Moderate to High |
Research Gaps and Future Studies
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Experimental Validation: Detailed synthesis routes and biological assays need to be conducted for this specific compound.
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Toxicity Studies: While promising, morpholine derivatives may exhibit toxicity that requires evaluation.
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Derivatization: Modifications of the substituents could enhance bioavailability or specificity.
By focusing on these areas, researchers can better understand the compound's potential across pharmaceutical and industrial domains.
This article provides a foundational understanding of the compound while highlighting areas for further investigation.
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